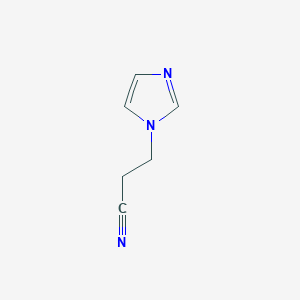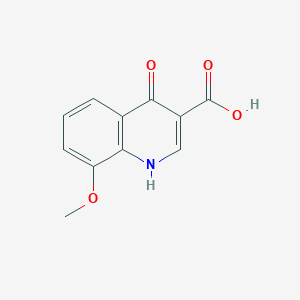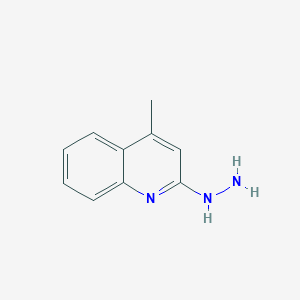![molecular formula C16H18ClNO B188310 4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol CAS No. 6430-25-7](/img/structure/B188310.png)
4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol is a chemical compound that is used in scientific research for its various biochemical and physiological effects. It is a phenol derivative that is commonly referred to as "4-CDEP". This compound has been synthesized using various methods and has been studied for its mechanism of action and potential applications in different fields.
作用機序
The mechanism of action of 4-CDEP is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, it has been shown to bind to the beta-amyloid protein, which is involved in the formation of plaques in the brain that are characteristic of Alzheimer's disease.
生化学的および生理学的効果
4-CDEP has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, it has been shown to reduce the levels of beta-amyloid protein in the brain, which may help to prevent the formation of plaques that are characteristic of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-CDEP in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using 4-CDEP is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 4-CDEP. One potential direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and to identify its potential targets in the body. Finally, future studies may investigate the potential use of 4-CDEP in combination with other compounds for the treatment of various diseases.
合成法
The synthesis of 4-CDEP involves the reaction of 4-chloro-2-nitrophenol with 3,4-dimethylaniline in the presence of sodium hydride. The resulting product is then reduced using palladium on carbon to obtain 4-CDEP. This synthesis method has been used by researchers to obtain pure and high-quality 4-CDEP for their experiments.
科学的研究の応用
4-CDEP has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
特性
CAS番号 |
6430-25-7 |
|---|---|
製品名 |
4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol |
分子式 |
C16H18ClNO |
分子量 |
275.77 g/mol |
IUPAC名 |
4-chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol |
InChI |
InChI=1S/C16H18ClNO/c1-10-4-6-14(8-11(10)2)18-12(3)15-9-13(17)5-7-16(15)19/h4-9,12,18-19H,1-3H3 |
InChIキー |
DPJCVCFHQDYLAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



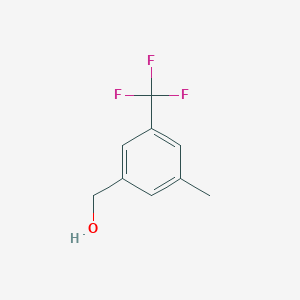
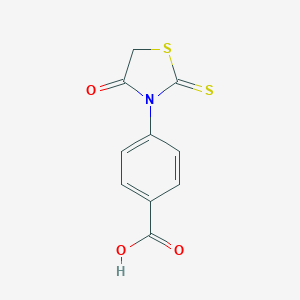
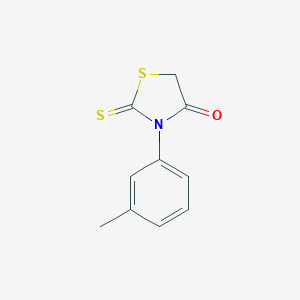
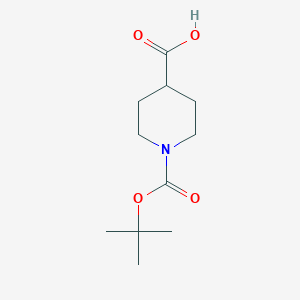
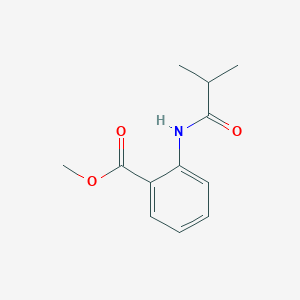
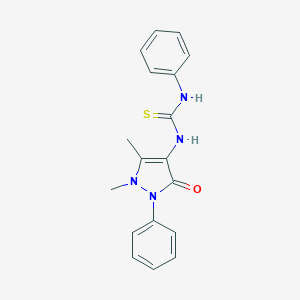
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
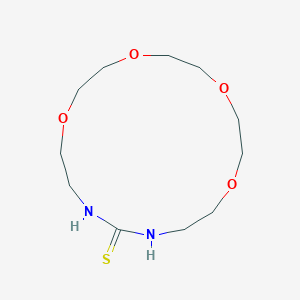
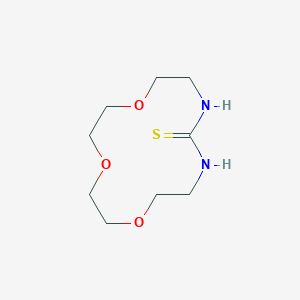
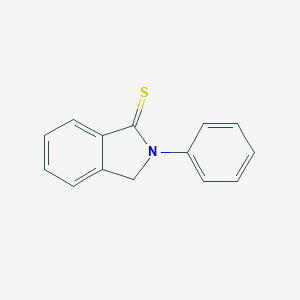
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
